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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)cyclohexanone

CAS No.: 898785-41-6

Cat. No.: B1346516 Get Quote

CAS Registry Number: 898785-41-6 Chemical Formula:

Molecular Weight: 202.29 g/mol [1]

Introduction & Synthetic Context
3-(4-Ethylphenyl)cyclohexanone is a chiral ketone typically synthesized via the metal-

catalyzed conjugate addition (Michael addition) of 4-ethylphenylboronic acid to 2-cyclohexen-1-

one.[1] This reaction creates a stereocenter at the C3 position.[1]

Understanding the synthetic origin is critical for spectroscopic analysis, as common impurities

often include:

Biaryl species: Homocoupling of the boronic acid (4,4'-diethylbiphenyl).[1]

-Hydride elimination products: Substituted cyclohexenes.[1]

Regioisomers: Rare, but possible if the catalyst lacks C3-selectivity.[1]

Analytical Workflow
The following diagram outlines the logical flow for validating this compound, ensuring that the

C3-substitution pattern and the integrity of the ethyl group are confirmed.
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Figure 1: Analytical workflow for the isolation and structural validation of 3-(4-
Ethylphenyl)cyclohexanone.

Infrared Spectroscopy (FT-IR)[1][2]
IR spectroscopy provides the first line of evidence for the ketone functionality and the aromatic

system.

Experimental Protocol
Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]

Sample Prep: Neat oil (if liquid) or thin film deposition from

.[1]

Scan Range: 4000–600

.[1]

Data Interpretation
The spectrum is dominated by the carbonyl stretch of the cyclohexanone ring. The absence of

an -OH stretch (3200-3500

) confirms the oxidation state.[1]
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Frequency (

)
Intensity Assignment Mechanistic Insight

2960–2850 Strong C-H Stretch (Alkyl)

Vibrations of the

cyclohexyl ring and

ethyl group (

C-H).[1]

1710–1715 Strong C=O[1] Stretch

Characteristic of a six-

membered cyclic

ketone.[1]

(Unconjugated).

1600, 1515 Medium C=C Stretch (Ar)
Aromatic ring

breathing modes.[1]

830 Strong C-H Bend (OOP)

Para-substitution

pattern on the

benzene ring (2

adjacent H's).[1]

Mass Spectrometry (MS)[1]
Mass spectrometry confirms the molecular weight and provides structural connectivity through

fragmentation.[1]

Experimental Protocol
Ionization: Electron Impact (EI) at 70 eV.[1]

Inlet: GC-MS injection.

Source Temp: 230 °C.

Fragmentation Logic
The molecular ion (
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) is expected at m/z 202. The fragmentation pathway is driven by alpha-cleavage of the ketone
and benzylic stability.[1]

Molecular Ion: m/z 202 (

).[1][2]

Loss of Ethyl: m/z 173 (

).[1] Cleavage of the ethyl group from the aromatic ring.[1]

Loss of Carbonyl: m/z 174 (

).[1] Loss of CO from the cyclohexanone ring.[1]

Base Peak: Often m/z 131 or similar, corresponding to the stable substituted tropylium or

benzyl cation derived from the 4-ethylphenyl moiety.[1]

Molecular Ion (M+)
m/z 202

[M - Et]+
m/z 173

- C2H5

[M - CO]+
m/z 174

- CO

Benzylic Cation
(Ar-CH2+)
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 Ring Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS for 3-(4-
Ethylphenyl)cyclohexanone.[1]

Nuclear Magnetic Resonance (NMR)[1][2][4][5]
NMR is the definitive tool for establishing the regiochemistry (3-position vs 4-position) and the

integrity of the ethyl substituent.[1]
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Experimental Protocol
Solvent:

(Chloroform-d).[1]

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

Frequency: 400 MHz or higher recommended for resolving ring multiplets.[1]

H NMR Data (400 MHz, )
The spectrum is characterized by the AA'BB' aromatic system and the specific splitting of the

ethyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5111190.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5111190.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5111190.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Justification

7.18 – 7.12 Multiplet 4H Ar-H

AA'BB' system of

the para-

substituted

benzene ring.[1]

3.05 – 2.95
Multiplet (

)
1H H-3 (Benzylic)

The proton at the

chiral center.[1]

Deshielded by

the aromatic ring

and inductive

effect of the

ketone.

2.63
Quartet (

Hz)
2H

Ar-CH

-CH

Benzylic

methylene of the

ethyl group.[1]

2.60 – 2.30 Multiplet 4H H-2, H-6

-protons to the

carbonyl.[1]

Complex splitting

due to

diastereotopicity.

[1]

2.20 – 1.70 Multiplet 4H H-4, H-5

Remaining ring

methylene

protons.[1]

1.23
Triplet (

Hz)
3H

Ar-CH

-CH

Methyl protons of

the ethyl group.

[1]

Critical Analysis:
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Differentiation from 4-substituted isomer: In 4-substituted cyclohexanones, the benzylic

proton (H-4) typically appears as a more symmetrical quintet or triplet of triplets, and the

-protons (H-2, H-6) are chemically equivalent pairs.[1] In the 3-substituted isomer, the
symmetry is broken, rendering the C2 protons distinct from C6, often resulting in more
complex multiplets in the 2.3–2.6 ppm region.[1]

C NMR Data (100 MHz, )
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Shift (

, ppm)
Type Assignment

211.5 C (quat)
C=O (Carbonyl).[1] Typical for

cyclohexanones.

142.8 C (quat) Ar-C (Ipso to ring).[1]

141.5 C (quat) Ar-C (Ipso to ethyl).[1]

128.1 CH Ar-C (Ortho/Meta).[1]

126.7 CH Ar-C (Ortho/Meta).[1]

49.2 CH

C-2 (

to carbonyl, adjacent to chiral

center).[1]

44.5 CH C-3 (Chiral benzylic carbon).[1]

41.3 CH
C-6 (

to carbonyl).[1]

32.5 CH C-5 or C-4.[1]

28.4 CH

Ar-CH

-CH

.[1]

25.6 CH C-4 or C-5.[1]

15.5 CH

Ar-CH

-CH

.
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Synthesis via Conjugate Addition

Lukin, K., Zhang, Q., & Leanna, M. R. (2009).[1] "Rhodium-Catalyzed Conjugate Addition

of Arylboronic Acids to Cyclohexenone." Journal of Organic Chemistry, 74(2), 929–931.[1]

Link[1]

General Spectroscopic Data for 3-Arylcyclohexanones

Paquin, J. F., et al. (2005).[1][3] "Catalytic Asymmetric Conjugate Addition of Arylboronic

Acids." Organic Letters, 7(17), 3821–3824.[1] Link[1]

CAS Database Entry

"3-(4-Ethylphenyl)cyclohexanone."[1][2][4] CAS Registry Number 898785-41-6.[1][4]

American Chemical Society.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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